N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide
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Overview
Description
N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide is a complex organic compound that integrates multiple functional groups, including a thiazole ring, a fluorophenyl group, and a benzo[d][1,2,3]triazole moiety
Mechanism of Action
Target of Action
Compounds containing a triazole are known to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Mode of Action
The unique structure of triazole facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Biochemical Pathways
Compounds containing triazole have been reported to inhibit glycogen synthase kinase-3, antagonize gaba receptors, agonize muscarinic receptors, and show anti-hiv-1, cytotoxic, antihistaminic, and antiproliferative activities .
Pharmacokinetics
The pharmacokinetics of similar triazole compounds have been studied .
Result of Action
Some compounds containing triazole have shown promising neuroprotective and anti-inflammatory properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis of similar triazole compounds has shown a strong dependence on dissolved oxygen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto the phenyl ring.
Coupling with Benzo[d][1,2,3]triazole: The final step involves coupling the thiazole derivative with benzo[d][1,2,3]triazole-5-carboxylic acid using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated solvents and strong bases or acids are typically used to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides, while reduction of nitro groups would produce amines.
Scientific Research Applications
N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Industrial Applications: It may be used in the development of new materials with specific electronic or photonic properties.
Comparison with Similar Compounds
Similar Compounds
- N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide
- N-((2-(2-bromophenyl)-4-methylthiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide
Uniqueness
The presence of the fluorophenyl group in N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide imparts unique electronic properties that can enhance its binding affinity and specificity towards biological targets compared to its chloro- or bromo-substituted analogs. This makes it a more potent candidate in medicinal chemistry applications.
Properties
IUPAC Name |
N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2H-benzotriazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5OS/c1-10-16(26-18(21-10)12-4-2-3-5-13(12)19)9-20-17(25)11-6-7-14-15(8-11)23-24-22-14/h2-8H,9H2,1H3,(H,20,25)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQNQWSMELJQSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)C3=CC4=NNN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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